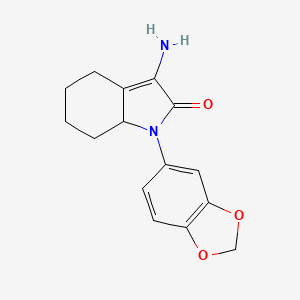
4-(1-Bromoethyl)-9-chloroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromoethyl)-9-chloroacridine is an organic compound that belongs to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine followed by the introduction of the ethyl group. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group at the 4-position. This is followed by the alkylation of the resulting intermediate with ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-(1-Bromoethyl)-9-chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(1-substituted ethyl)-9-chloroacridine derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-ethyl-9-chloroacridine.
科学的研究の応用
4-(1-Bromoethyl)-9-chloroacridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(1-Bromoethyl)-9-chloroacridine involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell replication. This property is particularly useful in the development of anticancer drugs. The presence of the bromoethyl group enhances the compound’s ability to form covalent bonds with nucleophilic sites on the DNA, further increasing its efficacy.
類似化合物との比較
Similar Compounds
4-(1-Bromoethyl)-9-chloroacridine: Unique due to the presence of both bromoethyl and chloro groups.
9-Chloroacridine: Lacks the bromoethyl group, making it less reactive.
4-(1-Bromoethyl)acridine: Lacks the chloro group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combined presence of bromoethyl and chloro groups, which enhance its reactivity and potential applications. The bromoethyl group allows for further functionalization through nucleophilic substitution, while the chloro group provides additional sites for chemical modification.
特性
CAS番号 |
55816-91-6 |
|---|---|
分子式 |
C15H11BrClN |
分子量 |
320.61 g/mol |
IUPAC名 |
4-(1-bromoethyl)-9-chloroacridine |
InChI |
InChI=1S/C15H11BrClN/c1-9(16)10-6-4-7-12-14(17)11-5-2-3-8-13(11)18-15(10)12/h2-9H,1H3 |
InChIキー |
GKOIRZNPRAKOGC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


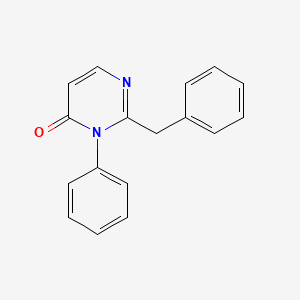
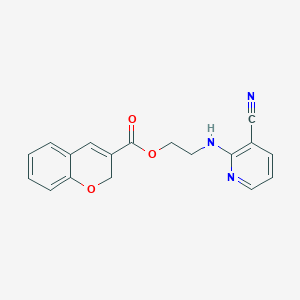
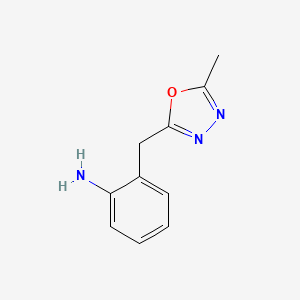
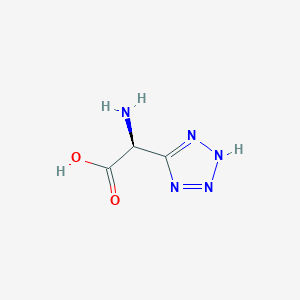
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
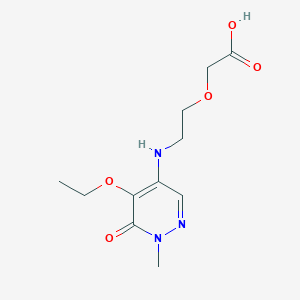
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
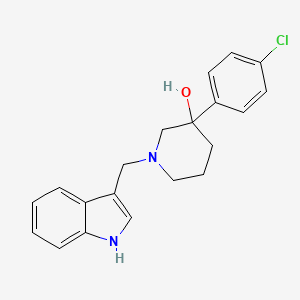


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

